molecular formula C5H8N4S B1621282 N-(4-methyl-1,3-thiazol-2-yl)guanidine CAS No. 7120-01-6

N-(4-methyl-1,3-thiazol-2-yl)guanidine

Cat. No. B1621282
CAS RN: 7120-01-6
M. Wt: 156.21 g/mol
InChI Key: KMNUGKCCBPMHJL-UHFFFAOYSA-N
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Description

“N-(4-methyl-1,3-thiazol-2-yl)guanidine” is a chemical compound that belongs to the class of organic compounds known as guanidines . Guanidines are compounds containing a guanidine moiety, which is structurally characterized by the presence of a guanidine group where the nitrogen atoms are connected in a planar unsaturated trivalent arrangement . The compound is related to thiazole derivatives, which have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of “N-(4-methyl-1,3-thiazol-2-yl)guanidine” and its derivatives often involves a series of reactions . For instance, a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol have been synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium boro hydride .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been explored for their potential in anticancer treatments. The structural motif of thiazole is present in several clinically used anticancer medicines, such as dabrafenib and dasatinib . “N-(4-methyl-1,3-thiazol-2-yl)guanidine” could potentially be investigated for similar applications due to its thiazole core.

Antimicrobial Activity

Thiazoles are known to exhibit a broad spectrum of biological properties, including antimicrobial activity. They have been tested against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The compound may serve as a scaffold for developing new antimicrobial agents.

Antifungal Activity

The antifungal activities of thiazole derivatives have been evaluated against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . Research into “N-(4-methyl-1,3-thiazol-2-yl)guanidine” could extend to its efficacy as an antifungal agent.

Antioxidant Properties

Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties, showing potent activity . This suggests that “N-(4-methyl-1,3-thiazol-2-yl)guanidine” might also be researched for its antioxidant potential.

CNS Depressant Activity

Historically, thiazole compounds have demonstrated central nervous system (CNS) depressant activity . This could be an area of application for further pharmacological studies on “N-(4-methyl-1,3-thiazol-2-yl)guanidine”.

Scaffold in Medicinal Chemistry

The thiazole ring serves as a key scaffold in medicinal chemistry due to its versatility and presence in various biologically active compounds . The compound could be utilized as a building block in the synthesis of new medicinal agents.

Mechanism of Action

Target of Action

The primary targets of N-(4-methyl-1,3-thiazol-2-yl)guanidine are topoisomerase II and cyclooxygenase (COX) . Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication, while COX is an enzyme that produces prostaglandins, which are responsible for inflammation and pain.

Mode of Action

N-(4-methyl-1,3-thiazol-2-yl)guanidine interacts with its targets, leading to significant changes. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks , a G2 stop, and ultimately, cell death . When interacting with COX, it shows a free energy of –5.26 kcal/mol, indicating a strong interaction .

Biochemical Pathways

The compound affects the pathways involving topoisomerase II and COX. The interaction with topoisomerase II leads to DNA damage and cell death , while the interaction with COX can lead to reduced production of prostaglandins, resulting in analgesic and anti-inflammatory activities .

Result of Action

The molecular and cellular effects of N-(4-methyl-1,3-thiazol-2-yl)guanidine’s action include DNA damage, cell death , and reduced inflammation and pain . These effects are likely due to its interaction with topoisomerase II and COX.

Action Environment

The action of N-(4-methyl-1,3-thiazol-2-yl)guanidine can be influenced by various environmental factors. For instance, in vitro studies often use specific environments to induce inflammation or pain, and the compound’s efficacy in these models can vary

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-3-2-10-5(8-3)9-4(6)7/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNUGKCCBPMHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380222
Record name N-(4-methyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)guanidine

CAS RN

7120-01-6
Record name N-(4-methyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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